molecular formula C11H14N2O B13154958 N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide

Cat. No.: B13154958
M. Wt: 190.24 g/mol
InChI Key: KLQPQXOMHBOUAD-UHFFFAOYSA-N
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Description

2D Structural Representation

The planar structure of This compound is best illustrated through a line-angle formula :

  • Indene core : A benzene ring (positions 4–9) fused to a five-membered saturated ring (positions 1–3).
  • Substituents :
    • -NH₂ at position 1 (bridgehead).
    • -NHCOCH₃ at position 4 (aromatic ring).

SMILES notation :

NC1CC2=C(C=CC(=C2)NC(=O)C)C1  

This notation encodes the bicyclic skeleton, substituent positions, and functional group connectivity.

3D Molecular Geometry

The three-dimensional conformation arises from the interplay of hybridization and steric effects:

  • Saturated ring (positions 1–3) : Adopts a puckered envelope conformation , minimizing torsional strain.
  • Aromatic ring (positions 4–9) : Remains planar due to $$ \text{sp}^2 $$ hybridization, enabling π-electron delocalization.
  • Acetamide group : The carbonyl oxygen ($$ \text{C=O} $$) and methyl group project outward from the aromatic plane, reducing steric clashes with the indene system.

Hydrogen bonding : The amino and amide groups participate in intramolecular interactions, influencing solubility and crystallinity.

Tabulated Structural Data

Property Value/Description
Molecular formula $$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $$
SMILES NC1CC2=C(C=CC(=C2)NC(=O)C)C1
Hybridization $$ \text{sp}^3 $$ (saturated ring), $$ \text{sp}^2 $$ (aromatic)
Bond angles (ideal) 109.5° (tetrahedral), 120° (trigonal planar)

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1-amino-2,3-dihydro-1H-inden-4-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-7(14)13-11-4-2-3-8-9(11)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3,(H,13,14)

InChI Key

KLQPQXOMHBOUAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The search results provided offer insights into the applications of indanone derivatives, specifically focusing on their potential as tyrosinase inhibitors and in anticancer activity, but do not directly address "N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide" . However, the information available allows us to infer potential applications and research directions based on the properties of similar compounds.

Tyrosinase Inhibition and Melanogenesis Suppression

Indanones as Tyrosinase Inhibitors: Research has explored indanones, including 4-amino-2’,4’-dihydroxy-indanone motifs, for their ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis . These compounds have shown increased activity in human melanoma cell lysates compared to parent analogues .

Melanin Suppression in Melanoma Cells: Experiments on MNT-1 human melanoma cells demonstrated the potential of indanones to suppress melanogenesis . Several derivatives exhibited minimal toxicity at concentrations below 100 µM and were more active than the parent compound, aligning with results from MNT-1 cell lysates .

Structure-Activity Relationship: The presence of a potential hydrogen bond donor group is an essential feature, as only NH-based substituents provided submicromolar IC50 values against hsTYR (IC50 = 0.14–0.89 µM for 1i, 1j, 1l–o and 1r), excluding significant contributions of hydrogen-bond accepting (IC50 = 1.8–24 µM for 1b and 1k) or halogen-bond- ing (IC50 = 9–66 µM for 1d and 1e) effects at this position .

Anticancer Activity

Inden-1-one Derivatives: Research indicates that certain 1H-inden-1-one derivatives exhibit anticancer activity . For instance, compound 3e (2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide) showed the highest growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines .

Synthesis and Methods: The synthesis of heteroaryl acetamide derivatives was achieved by reacting 2-(3/4-Hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides . The structures of the synthesized compounds were confirmed through IR, 1H-NMR, and mass spectroscopic data .

Relevant Data

Tyrosinase Inhibition

CompoundIC50 against abTYR (nM)IC50 against hsTYR (µM)
1cN/A>9
1iN/A0.72
1jN/A0.89
1lN/A0.14

Melanogenesis Suppression

CompoundCC50 (µM)IC50 (µM)
1a9129
1j78N/A

Anticancer Activity

CompoundCancer Cell LinesGrowth Inhibition (%)
3eLeukemia61.47
3eNon-Small Cell Lung Cancer79.31
3eBreast Cancer62.82

Note: N/A = Data not available in the provided search results.

Additional Applications for Research

Given that the search results highlight the utility of indanone derivatives as enzyme inhibitors and potential anticancer agents, "this compound" could be explored for applications such as:

  • Neurological Research: The compound's structure might allow it to interact with neurological targets, potentially making it useful in studying neurodegenerative diseases.
  • Drug Delivery Systems: The acetamide group could be modified to conjugate with drug delivery carriers, enhancing targeted drug release.

Limitations

Mechanism of Action

The mechanism of action of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with modifications to the indene core, substituent positions, and functional groups, emphasizing structural, synthetic, and physicochemical differences.

Positional Isomers of the Indene Core

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide (): Differs in the acetamide substitution at the 5-position instead of the 4-position. No stereochemical data are provided, suggesting it may exist as a racemic mixture.

Functional Group Variations

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (): Features a 3-oxo group and a cyclopentyl substituent on the indene core. The oxo group increases electron-withdrawing effects, reducing basicity compared to the amino group in the target compound. The cyclopentyl group enhances lipophilicity (higher logP), likely improving membrane permeability but reducing aqueous solubility.
  • N-[2,3-Dihydro-2-(4-methoxybenzoyl)-1,3-dioxo-1H-inden-4-yl]acetamide (): Contains two oxo groups and a 4-methoxybenzoyl substituent, significantly altering hydrogen-bonding capacity and steric bulk.

Stereochemical Differences

  • The target compound’s (1R,2R) configuration () contrasts with racemic analogs lacking resolved stereochemistry. Stereoisomerism can critically impact biological activity; for example, enantiomers may exhibit divergent receptor affinities or metabolic stability.

Heterocyclic and Extended Scaffolds

  • Benzothiazole Acetamides ():
    • Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
    • The benzothiazole ring introduces aromaticity and electronegative substituents (e.g., trifluoromethyl), enhancing metabolic resistance and target specificity compared to the dihydroindenyl core.
  • Triazole-Containing Analogs ():
    • Compounds like those in Figure 2 of incorporate 1,2,3-triazole or 1,3,4-triazole rings, which modulate hydrogen-bonding and dipole interactions. These heterocycles often improve pharmacokinetic profiles due to their stability and polarity.

Key Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide C₁₁H₁₄N₂O 190.24 Amino, acetamide High H-bond potential, moderate logP
N-(2,3-Dihydro-1H-inden-5-yl)acetamide C₁₁H₁₃NO 175.23 Acetamide Lower polarity, increased lipophilicity
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide C₁₆H₁₉NO₂ 257.33 Cyclopentyl, 3-oxo High logP, reduced solubility

Biological Activity

N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and findings from various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene derivatives with acetamide. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from 2,3-dihydro-1H-indene have shown promising results in inhibiting various cancer cell lines.

CompoundCancer TypeGrowth Inhibition (%)
3eLeukemia61.47
3eNon-small cell lung cancer79.31
3eBreast cancer62.82

These findings suggest that modifications to the indene structure can enhance anticancer activity, making it a target for further development in cancer therapeutics .

3. Inhibitory Activity Against Tyrosinase

This compound and its derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The structure–activity relationship (SAR) studies indicate that specific modifications significantly enhance inhibitory potency.

CompoundIC50 (µM) against hsTYRIC50 (µM) against abTYR
1a1.60.09
1l0.14Not specified
1j0.77Not specified

The introduction of amine or amide groups has been shown to increase inhibition potency dramatically, with some derivatives achieving submicromolar IC50 values .

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These results indicate that certain structural features contribute to enhanced antibacterial activity, making these compounds viable candidates for developing new antibiotics .

5. Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

Case Study: Anticancer Screening
A comprehensive screening conducted by the National Cancer Institute showed that specific derivatives exhibited high growth inhibition across multiple cancer cell lines, indicating their potential as anticancer agents .

Case Study: Tyrosinase Inhibition
Research demonstrated that the most potent inhibitors of tyrosinase were those with NH-based substituents, highlighting the importance of hydrogen bonding in enhancing inhibitory activity .

Q & A

Basic: What are the standard synthetic routes for preparing N-(1-Amino-2,3-dihydro-1H-inden-4-yl)acetamide, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via acylation of the primary amine group in the indane scaffold. A general protocol involves dissolving 4-aminoindan derivatives in ethyl acetate, reacting with anhydrides (e.g., acetic anhydride) under reflux for 3–16 hours, followed by purification via silica gel chromatography using ethyl acetate/methanol gradients. Key intermediates (e.g., N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide) are characterized by 1H/13C NMR (to confirm acyl group integration and coupling constants) and HRMS (to validate molecular ion peaks) . For example, HRMS (+ESI) for related acetamides shows <1 ppm deviation between calculated and observed masses .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR : Identifies aromatic protons (δ 6.8–7.2 ppm), methylene groups in the dihydroindenyl ring (δ 2.8–3.2 ppm), and acetamide methyl protons (δ 2.1–2.3 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) confirm substitution patterns .
  • 13C NMR : Signals at δ 170–175 ppm confirm the carbonyl group, while aromatic carbons appear at δ 120–140 ppm .
  • HRMS : Exact mass analysis (e.g., m/z 192.0651 for C10H10NO3) ensures molecular formula accuracy .

Advanced: How can researchers address contradictory yield data in the synthesis of this compound derivatives?

Methodological Answer:
Yield discrepancies (e.g., 71% vs. 97% for acylated derivatives) often arise from reaction time, anhydride stoichiometry, or purification efficiency. To optimize:

  • Use reflux time gradients (3–16 hours) to monitor reaction completion via TLC .
  • Adjust anhydride equivalents (e.g., 2.5 eq. vs. 3.0 eq.) to balance reactivity and byproduct formation.
  • Employ HPLC purity assays (e.g., acetonitrile/water mobile phases) to quantify unreacted starting materials .

Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is preferred. SHELX programs are robust for small-molecule crystallography, even with twinned data .
  • ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
  • For disordered structures, apply TwinRotMat in SHELXL to refine twin laws .

Advanced: How can hydrogen-bonding patterns in crystalline forms be systematically analyzed?

Methodological Answer:
Use graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., D = donor, A = acceptor). For example:

  • R₂²(8) motifs describe dimeric interactions between acetamide NH and carbonyl groups.
  • Crystallographic software (Mercury, PLATON) can automate this analysis, linking H-bond topology to packing efficiency .

Advanced: How might researchers hypothesize biological targets for this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Glide to screen against kinases (e.g., tyrosine kinases) based on structural analogs (e.g., 4-aminoindanone derivatives) reported as inhibitors .
  • Covalent ligand screening : Probe cysteine residues via chemoproteomics with alkyne-tagged analogs and HRMS-based target identification .

Advanced: What computational methods predict solubility and stability under physiological conditions?

Methodological Answer:

  • LogP calculations (e.g., ChemAxon ) estimate lipophilicity. For acetamides, LogP ≈ 1.2–1.8 suggests moderate solubility .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) model aqueous stability, focusing on amide bond hydrolysis rates .

Basic: How is purity assessed for this compound in preclinical studies?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 10–40% acetonitrile over 20 min) and UV detection at 254 nm. Peaks corresponding to impurities should be ≤0.1% .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: What isotopic labeling strategies enable metabolic tracing?

Methodological Answer:

  • 13C/15N labeling : Synthesize the compound using 13C-acetic anhydride or 15N-ammonia to track acetamide or amine groups in mass spectrometry imaging .
  • Deuterated solvents (e.g., D2O) in NMR studies can resolve exchangeable protons (e.g., NH groups) .

Advanced: How to troubleshoot low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-solvent systems : Use ≤5% DMSO or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Salt formation : React with HCl to generate water-soluble hydrochloride salts (e.g., N-(3-amino-4-methoxyphenyl)acetamide HCl) .

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